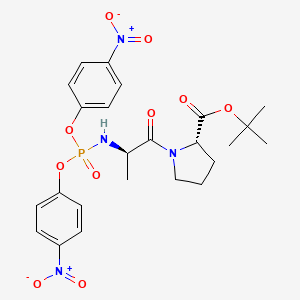
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is a synthetic compound that combines the properties of alanylproline and bis(4-nitrophenoxy)phosphoryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline typically involves the following steps:
Formation of Alanylproline: This step involves the coupling of alanine and proline through peptide bond formation. The reaction can be catalyzed by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine.
Introduction of Bis(4-nitrophenoxy)phosphoryl Group: The bis(4-nitrophenoxy)phosphoryl group is introduced through a phosphorylation reaction. This can be achieved by reacting alanylproline with bis(4-nitrophenoxy)phosphoryl chloride in an appropriate solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy groups can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where the nitrophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with substituted nitrophenoxy groups.
科学的研究の応用
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(4-nitrophenoxy)phosphoryl group can act as a phosphate mimic, modulating the activity of enzymes that recognize phosphorylated substrates. Additionally, the compound’s structure allows it to interact with protein binding sites, potentially altering protein function and signaling pathways.
類似化合物との比較
Similar Compounds
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)glycylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)valylproline
- N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)leucylproline
Uniqueness
N(alpha)-(Bis(4-nitrophenoxy)phosphoryl)alanylproline is unique due to its specific combination of alanylproline and bis(4-nitrophenoxy)phosphoryl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
97280-42-7 |
|---|---|
分子式 |
C24H29N4O10P |
分子量 |
564.5 g/mol |
IUPAC名 |
tert-butyl (2S)-1-[(2R)-2-[bis(4-nitrophenoxy)phosphorylamino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H29N4O10P/c1-16(22(29)26-15-5-6-21(26)23(30)36-24(2,3)4)25-39(35,37-19-11-7-17(8-12-19)27(31)32)38-20-13-9-18(10-14-20)28(33)34/h7-14,16,21H,5-6,15H2,1-4H3,(H,25,35)/t16-,21+/m1/s1 |
InChIキー |
WMCCLUITHNZQFR-IERDGZPVSA-N |
異性体SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















